bis(acetylacetonato)barium n-hydrate
Description
Properties
IUPAC Name |
barium(2+);4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVTHFPMWHAEG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952800 | |
| Record name | Barium 4-oxopent-2-en-2-olate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304695-31-6 | |
| Record name | Barium 4-oxopent-2-en-2-olate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction of Barium Hydroxide with Acetylacetone
A plausible method involves reacting barium hydroxide octahydrate () with Hacac in aqueous or alcoholic media:
Procedure :
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Dissolve in warm water (40–50°C).
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Add Hacac dropwise under stirring, maintaining pH >8 with aqueous ammonia.
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Reflux for 2–4 hours to ensure complete ligand coordination.
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Cool the mixture to room temperature, inducing crystallization.
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Filter, wash with cold ethanol, and dry under vacuum.
Key Considerations :
Metathesis Reaction Using Sodium Acetylacetonate
This method employs a two-step process:
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Synthesize sodium acetylacetonate ():
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React with barium nitrate ():
Procedure :
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Prepare by mixing equimolar NaOH and Hacac in ethanol.
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Add solution to the suspension.
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Stir vigorously for 1 hour, filter, and recrystallize from hot water.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| Ba | 34.2 | 33.8 |
| C | 35.7 | 35.4 |
| H | 4.8 | 4.9 |
Factors Influencing Synthesis Efficacy
Solvent Polarity
Polar solvents (e.g., water, ethanol) improve ligand solubility but may compete for coordination sites. Nonpolar solvents (e.g., toluene) yield slower reactions but higher crystallinity.
Temperature and Reaction Time
Counterion Effects
Nitrate () and chloride () ions can act as competing ligands, necessitating thorough washing (e.g., ethanol/water mixtures).
Applications and Industrial Relevance
This compound serves as:
-
Precursor for Barium-Containing Oxides : Thermal decomposition yields , used in superconductors.
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Catalyst in Organic Reactions : Enhances aldol condensation and esterification kinetics.
Chemical Reactions Analysis
Types of Reactions
Bis(acetylacetonato)barium n-hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation behavior are limited.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other coordinating ligands. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new barium complexes with different ligands .
Scientific Research Applications
Overview
Bis(acetylacetonato)barium n-hydrate, with the chemical formula , is a coordination compound notable for its unique structure and stability. This compound is primarily utilized in various scientific and industrial applications, particularly in the fields of chemistry, materials science, and electronics.
Coordination Chemistry
This compound serves as a precursor for the synthesis of various barium-containing compounds. Its ability to form stable complexes makes it a subject of interest in coordination chemistry studies. Research often focuses on how this compound interacts with different ligands and solvents during synthesis processes.
Materials Science
One of the most significant applications is its role as a precursor in the production of barium titanate thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Barium titanate is crucial in electronics for capacitors and piezoelectric devices due to its excellent dielectric properties. The stability and high coordination number of this compound facilitate its use in producing high-quality thin films .
Nanotechnology
In nanotechnology, this compound is employed to create barium oxide nanoparticles. These nanoparticles have potential applications in catalysis, sensors, and as additives in various materials due to their unique optical and electronic properties.
Chemical Reactions
The compound can undergo various chemical reactions such as:
- Oxidation and Reduction : While oxidation reactions are more documented, reduction reactions involving this compound are less common but can occur under specific conditions.
- Substitution Reactions : The acetylacetonate ligands can be replaced by other ligands, leading to the formation of new barium complexes that may exhibit different properties and reactivities.
Case Study 1: MOCVD Applications
In a study focusing on the use of this compound in MOCVD processes, researchers demonstrated that films produced from this precursor exhibited superior dielectric properties compared to those made from other barium sources. The controlled deposition conditions allowed for precise tuning of film thickness and composition, essential for advanced electronic applications.
Case Study 2: Nanoparticle Synthesis
Another research project explored the synthesis of barium oxide nanoparticles using this compound as a precursor. The resulting nanoparticles were characterized using X-ray diffraction and scanning electron microscopy, confirming their crystalline structure and uniform size distribution. These nanoparticles showed promise for use in gas sensing applications due to their high surface area-to-volume ratio.
Mechanism of Action
The mechanism by which bis(acetylacetonato)barium n-hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The acetylacetonate ligands provide a stable environment for the barium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Ba(TMHD)₂·H₂O’s bulky ligand reduces lattice energy, enhancing volatility compared to smaller ligands (e.g., acetylacetonate) .
- Hydration : Hydration states vary with metal ion size and charge density. Ba²⁺, being larger, accommodates fewer water molecules than Ni²⁺ or Zn²⁺ .
Thermal Stability and Sublimation Behavior
Thermal properties are critical for applications like chemical vapor deposition (CVD):
Key Observations :
- Ba(TMHD)₂·H₂O’s decomposition temperature exceeds 200°C, making it superior for high-temperature processes compared to Co or Zn analogs .
- Co(acac)₂ exhibits variable ΔsubH values (81.2–149.0 kJ/mol), likely due to polymorphism or measurement conditions .
Solubility and Reactivity
Solubility in organic solvents dictates utility in solution-phase syntheses:
Key Observations :
- Ba(TMHD)₂·H₂O’s solubility in methanol aligns with its use in sol-gel synthesis .
- Zn(acac)₂·H₂O’s dual solubility supports its role in nanoparticle synthesis .
Biological Activity
Bis(acetylacetonato)barium n-hydrate, with the formula , is a coordination compound formed from barium and acetylacetone. This compound has garnered interest due to its potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
The compound is typically encountered as a hydrate, which influences its solubility and reactivity. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.
The biological activity of this compound is largely influenced by its parent compound, acetylacetone. Acetylacetone is known to interact with biomolecules, potentially affecting gene expression and enzyme activity. Research indicates that acetylacetone can be biosynthesized by engineered Escherichia coli, highlighting its metabolic pathways and interactions within biological systems.
Toxicological Studies
Research into the toxicity of barium compounds indicates that they can pose health risks depending on their solubility and bioavailability. For instance, soluble barium salts can lead to toxicity through mechanisms such as disruption of cellular ion balance. However, the specific toxicological profile of this compound remains underexplored .
Case Studies
Several studies have investigated the effects of barium compounds on biological systems:
- Cellular Studies : In vitro studies suggest that barium-containing compounds can affect cell viability and proliferation. For instance, exposure to barium acetate has shown cytotoxic effects in certain cell lines.
- Animal Models : Animal studies have indicated that high doses of barium can lead to adverse effects on organ systems, particularly the cardiovascular system. However, the specific impact of this compound has not been directly assessed.
- Environmental Impact : Research has highlighted the environmental implications of barium compounds, particularly their accumulation in aquatic systems and potential bioaccumulation in food chains .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with similar compounds provides insight into its unique properties:
| Compound Name | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Ba(C5H7O2)2 · nH2O | Limited studies available | Potentially toxic at high doses |
| Barium acetylacetonate | Ba(C5H7O2)2 | Similar to above | Similar toxicity concerns |
| Calcium acetylacetonate | Ca(C5H7O2)2 | Less studied | Generally lower toxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing bis(acetylacetonato)barium n-hydrate, and how do reaction conditions influence product purity and hydration state?
- Methodological Answer : Synthesis typically involves reacting barium salts (e.g., Ba(NO₃)₂) with acetylacetone in a basic medium (e.g., aqueous NH₃) under reflux in methanol or ethanol. The pH must be carefully controlled (8–10) to deprotonate the acetylacetone ligand and facilitate chelation. Hydration state (n) depends on crystallization conditions: slow evaporation in a mixed solvent system (e.g., methanol/water) often yields crystals with defined hydration. Impurities are minimized via repeated washing with anhydrous solvents and vacuum drying .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies ligand bonding modes (e.g., C=O stretches at ~1600 cm⁻¹, C-O at ~1250 cm⁻¹) to confirm chelation .
- X-ray Diffraction (XRD) : Resolves crystal structure, coordination geometry, and hydration-dependent lattice parameters. Single-crystal XRD is critical for unambiguous assignment of n .
- Elemental Analysis : Validates stoichiometry (C, H, Ba content) and hydration state.
- Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating to estimate n .
Q. What are the critical parameters to control during crystallization to obtain phase-pure material suitable for single-crystal X-ray analysis?
- Methodological Answer : Key parameters include:
- Solvent System : Mixed solvents (e.g., methanol/water) reduce nucleation speed, favoring large crystals.
- Temperature Gradient : Gradual cooling from reflux temperature minimizes defects.
- Filtration : Removes particulate impurities before crystallization .
Advanced Research Questions
Q. How can researchers determine the exact hydration number (n) in this compound, and what are the limitations of common analytical methods?
- Methodological Answer :
- TGA : Measures mass loss between 50–150°C to quantify water content. Limitations include overlapping decomposition of organic ligands at higher temperatures .
- Karl Fischer Titration : Directly quantifies water in dissolved samples but requires anhydrous solvent compatibility.
- Single-Crystal XRD : Provides definitive n but requires high-quality crystals .
Q. In studies reporting conflicting hydration states (n values), what experimental variables could explain discrepancies, and how can they be systematically addressed?
- Methodological Answer : Discrepancies arise from:
- Ambient Humidity : Exposure during synthesis or storage alters hydration. Use inert-atmosphere gloveboxes for handling.
- Drying Protocols : Vacuum drying vs. air-drying affects residual water. Standardize drying conditions (time, temperature).
- Analytical Cross-Validation : Combine TGA, XRD, and elemental analysis to reconcile data .
Q. What strategies can elucidate the coordination geometry of barium in this compound, given its large ionic radius and potential for variable coordination numbers?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Probes local coordination environment via extended X-ray absorption fine structure (EXAFS).
- Comparative Crystallography : Analyze structural analogs (e.g., Mg²⁺ or Ca²⁺ acetylacetonates) to infer trends in ligand binding .
- Computational Modeling : Density functional theory (DFT) predicts stable coordination geometries and ligand arrangement .
Q. How does the hydration state influence the compound’s solubility and reactivity in different solvent systems, and what experimental approaches can quantify these effects?
- Methodological Answer :
- Solubility Studies : Measure saturation points in polar (water, DMSO) vs. non-polar (toluene) solvents. Hydrated forms generally exhibit higher aqueous solubility due to hydrogen bonding.
- Reactivity Profiling : Monitor ligand substitution kinetics (e.g., with pyridine derivatives) via UV-Vis spectroscopy to assess hydration-dependent lability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
